molecular formula C7H5ClN2S B1594233 1,2-Benzisothiazol-5-amine, 3-chloro- CAS No. 148193-30-0

1,2-Benzisothiazol-5-amine, 3-chloro-

Cat. No.: B1594233
CAS No.: 148193-30-0
M. Wt: 184.65 g/mol
InChI Key: RDJGOLRFSSFEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisothiazol-5-amine, 3-chloro- is a useful research compound. Its molecular formula is C7H5ClN2S and its molecular weight is 184.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisothiazol-5-amine, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisothiazol-5-amine, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

  • Skin Sensitization : Benzisothiazolinone derivatives are known skin sensitizers . Therefore, precautions should be taken during handling.

Properties

CAS No.

148193-30-0

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

3-chloro-1,2-benzothiazol-5-amine

InChI

InChI=1S/C7H5ClN2S/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2

InChI Key

RDJGOLRFSSFEDL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=NS2)Cl

Canonical SMILES

C1=CC2=C(C=C1N)C(=NS2)Cl

148193-30-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-5-nitro-1,2-benzisothiazole (2.00 g) in toluene is treated with iron powder (8.40 g, 325 mesh) and concentrated hydrochloric acid (8 drops), heated to reflux, treated dropwise with water (8.00 mL), refluxed for 35 minutes, cooled to room temperature, and filtered through diatomaceous earth. The resultant filtrate is concentrated in vacuo to obtain a residue. Flash column chromatography of the residue using silica gel and an ethyl acetate/hexanes solution (1:1) gives the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
8.4 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-chloro-5-nitrobenzo[d]isothiazole (4.53 g, 21.1 mmol), iron (7.2 g, 129 mmol) and ammonium chloride (2.4 g, 45 mmol) in ethanol/water (2:1, 270 mL) is allowed to stir at 80° C. for 1.5 h. The resulting dark reaction mixture was filtered through Celite while still hot and concentrated under reduced pressure to give a brown solid, which was dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The resulting organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give a brown solid which was triturated with hexanes to provide 3-chlorobenzo[d]isothiazol-5-amine (3.7 g) as a yellow solid. 1H NMR (300 MHz, CDCl3): 7.57 (dd, 1H), 6.99 (dd, 1H), 6.66 ppm (dd, 1H). MW=184 confirmed by LC-MS, tr=10.41 min (Method Y) MH+=185.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
7.2 g
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.